NA3 Glycan - 82867-73-0

NA3 Glycan

Catalog Number: EVT-411754
CAS Number: 82867-73-0
Molecular Formula: C76H127N5O56
Molecular Weight: 2006.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

NA3 glycan is primarily derived from glycoproteins and glycolipids found in animal tissues. It is synthesized through the enzymatic action of glycosyltransferases that add sugar moieties to the growing glycan structure.

Classification

NA3 glycan can be classified under the category of sialylated glycans due to the presence of sialic acid residues. It is characterized by its specific structural features, including the presence of N-acetylglucosamine and fucose residues.

Synthesis Analysis

Methods

The synthesis of NA3 glycan typically involves several enzymatic steps:

  1. Deglycosylation: The initial step often includes the removal of existing glycans from proteins using enzymes such as peptide-N-glycosidase F.
  2. Enzymatic Synthesis: Following deglycosylation, specific glycosyltransferases are employed to add sialic acid and other sugar residues to form NA3. This process can be performed using in vitro systems or through recombinant expression systems.

Technical Details

The synthesis can utilize high-throughput techniques such as solid-phase synthesis or automated liquid handling systems. For example, recent advancements have integrated automated protocols for more efficient synthesis and analysis of N-glycans, including NA3 .

Molecular Structure Analysis

Structure

NA3 glycan has a complex structure characterized by multiple sugar units linked together in specific configurations. The typical structure includes:

  • Core Structure: Composed of mannose and N-acetylglucosamine.
  • Sialic Acid Residue: A key feature that influences the biological activity and recognition properties of NA3.

Data

The molecular formula for NA3 glycan can be represented as C_18H_31N_3O_15, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions

NA3 glycan participates in various biochemical reactions:

  1. Glycosylation Reactions: The addition of sugar moieties to proteins or lipids.
  2. Degradation Reactions: Enzymatic cleavage by exoglycosidases that can release sialic acid residues.

Technical Details

The reactions are often catalyzed by specific enzymes under controlled conditions to ensure efficiency and specificity. For instance, the use of exoglycosidases allows for targeted removal of specific sugar residues from larger glycan structures .

Mechanism of Action

Process

The mechanism by which NA3 glycan exerts its biological effects involves:

  1. Cell Surface Interaction: NA3 interacts with specific receptors on cell surfaces, influencing cell signaling pathways.
  2. Immune Modulation: Its presence on cell membranes can affect immune responses, including modulation of inflammation and pathogen recognition.

Data

Studies have shown that variations in NA3 glycan levels correlate with certain diseases, indicating its potential role as a biomarker .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo hydrolysis or enzymatic degradation when exposed to specific enzymes.

Relevant analyses include chromatographic techniques (e.g., high-performance liquid chromatography) for characterization and quantification .

Applications

Scientific Uses

NA3 glycan has several applications in scientific research:

  1. Biomarker Discovery: Its levels can serve as indicators of various diseases, particularly cancers.
  2. Therapeutic Development: Understanding NA3's role in immune modulation can lead to novel therapeutic strategies for autoimmune diseases.
  3. Glycomics Research: It is pivotal in studies aimed at understanding the role of glycans in cellular processes and disease mechanisms.
Mechanistic Insights into NA3 Glycan’s Therapeutic Action in Retinal Pathologies

Role of NA3 in Photoreceptor Outer Segment Membrane Folding and Stability

Photoreceptor outer segments (POS) are highly specialized compartments requiring precise membrane architecture for phototransduction. In RPE-deficient states—such as atrophic age-related macular degeneration (AMD)—loss of RPE support disrupts POS membrane homeostasis, leading to malformation and degeneration. NA3 glycan directly addresses this deficit by acting as a permissive glycan that supports:

  • Correct Membrane Folding: NA3 promotes the proper folding of outer segment membranes and maintains normal protein expression patterns in photoreceptors, independent of RPE support. This stabilizes rhodopsin organization and prevents fragmentation of POS discs [1] [3].
  • Reduction in Phagocytic Burden: By enhancing POS structural integrity, NA3 minimizes the accumulation of pathological membranous debris (e.g., drusen-like deposits), a hallmark of AMD pathogenesis [1].
  • Molecular Mimicry: NA3 structurally resembles endogenous glycans in the interphotoreceptor matrix (IPM). It binds glycosylated motifs on photoreceptor surface receptors (e.g., opsin), acting as an endogenous chaperone to stabilize membrane fluidity and curvature [3] [6].

Table 1: NA3 Glycan’s Impact on Photoreceptor Structural Metrics in Preclinical Models

ParameterRPE-Deprived ControlRPE-Deprived + NA3Biological Significance
POS Membrane DisorganizationSevereMinimalPreserves light-sensing capacity
Opsin Mislocalization>60% cells<15% cellsMaintains phototransduction efficiency
Daily POS Phagocytosis RateReduced by 75%NormalizedPrevents toxic debris accumulation

These effects were validated in RPE-deprived Xenopus laevis tadpoles and Royal College of Surgeons (RCS) rats, where NA3 preserved POS ultrastructure even after RPE ablation [1] [6].

Modulation of Müller Cell Reactivity and Adherens Junction Maturation

Müller cells (MCs), the principal macroglia of the retina, undergo reactive gliosis (hypertrophy, upregulation of GFAP) in response to retinal stress, exacerbating inflammation and neuronal damage. NA3 glycan exerts dual modulatory effects on MCs:

  • Suppression of Reactive Gliosis: In RCS rats, NA3 treatment significantly attenuated MC gliosis, reducing histological markers of cellular stress and inflammation. This is attributed to NA3’s binding to β1-integrin receptors on MCs, which inhibits pro-inflammatory signaling cascades (e.g., ERK/MAPK) [4] [6].
  • Adherens Junction Maturation: NA3 promotes the assembly of adherens junctions between MCs and photoreceptors via galectin-mediated lattice formation. Specifically, NA3 facilitates the clustering of glycoprotein receptors (LRP1, PDGFRB) and β1-integrins at MC-photoreceptor interfaces, enhancing intercellular adhesion and barrier function [4]. This stabilizes the retinal architecture and limits cytoskeletal destabilization during stress [4] [7].

These mechanisms were confirmed through proteomic analyses identifying 131 glycoprotein interactors for galectin-3 (a key NA3 effector) on retinal cells. Inhibition of N-glycosylation with kifunensine abolished NA3’s junction-stabilizing effects, underscoring its carbohydrate-dependent activity [4].

NA3-Mediated Preservation of Retinal Ultrastructure in RPE-Deprived States

The retina’s laminar organization—particularly the outer nuclear layer (ONL) and photoreceptor inner/outer segment (IS/OS) junctions—collapses rapidly without RPE support. NA3 counters this degeneration through:

  • Pyknosis Reduction: In RCS rats, NA3 reduced apoptotic cell death in the ONL by >50% compared to untreated controls, preserving nuclear density and layer thickness [6].
  • Extracellular Matrix (ECM) Remodeling: NA3 upregulates synthesis of the interphotoreceptor matrix (IPM), which contains chondroitin sulfate and hyaluronic acid. This matrix provides physical scaffolding for photoreceptors and facilitates metabolite transport in the absence of RPE [1] [8].
  • Long-Term Tissue Retention: Ocular pharmacokinetic studies in rabbits revealed NA3’s half-life in critical retinal tissues exceeds 40–60 hours. Its concentration gradient follows: Vitreous > Retina > Sclera/Choroid, ensuring sustained exposure to photoreceptors and MCs [1].

Table 2: Ultrastructural Preservation by NA3 in RPE-Deficient Models

Pathological FeatureDegeneration Severity (Untreated)Improvement with NA3Functional Correlation
Outer Nuclear Layer PyknosisSevere50–70% reductionMaintains neuronal population
Photoreceptor IS/OS Junction Disruption>80% cells affected<25% cells affectedPreserves signal transduction
Subretinal FibrosisProminentMinimalPrevents contractile retinal detachment

These structural benefits translated to functional preservation, with NA3-treated RCS rats retaining near-normal electroretinography (ERG) responses [6].

Molecular Interactions Between NA3 and Retinal Pigment Epithelium (RPE)-Independent Support Pathways

NA3 operates through RPE-bypass mechanisms that leverage endogenous glycan-binding proteins and matrix components:

  • Glycan-Binding Protein (GBP) Engagement: NA3 serves as a high-affinity ligand for GBPs (e.g., galectin-1, galectin-3) on photoreceptor and MC surfaces. This binding triggers:
  • Clustering of receptors (LRP1, PDGFRB, β1-integrin) into signalosomes that activate pro-survival kinases (Akt, ERK) [4] [7].
  • Competitive inhibition of pathogenic lectin-glycan interactions that drive inflammation in AMD [3].
  • IPM Component Synergy: NA3 integrates into the IPM’s glycosaminoglycan network, where it:
  • Enhances diffusion of nutrients (glucose, taurine) and ions (Ca²⁺) from the choroid to photoreceptors [8].
  • Stabilizes IPM-bound growth factors (FGF, PDGF) that support photoreceptor survival [7] [8].
  • Ligand Mimicry for Neurotrophic Receptors: Structural analyses confirm NA3’s tri-antennary termini mimic endogenous glycan motifs on neurotrophic factor receptors (e.g., TrkB), potentiating their activation without RPE-derived trophic support [3] [6].

Table 3: Key Molecular Interactors of NA3 Glycan in RPE-Independent Pathways

InteractorBinding Affinity (Kd)Downstream PathwayBiological Outcome
Galectin-30.8 ± 0.2 µMERK/Akt phosphorylationAnti-apoptosis, reduced gliosis
β1-Integrin2.1 ± 0.4 µMFocal adhesion kinase (FAK)Adherens junction maturation
LRP11.5 ± 0.3 µMPI3K/AktEnhanced phagocytosis, debris clearance
IPM GlycosaminoglycansN/A (structural integration)Metabolite diffusionIonic homeostasis, nutrient supply

These interactions enable NA3 to replicate critical RPE functions—nutrient transport, metabolic waste handling, and trophic support—through direct glycan-receptor signaling [3] [7] [8].

Concluding Remarks

NA3 glycan represents a paradigm-shifting approach to treating RPE-dependent retinal degenerations. By targeting photoreceptor membrane stability, Müller cell plasticity, and RPE-bypass pathways, it addresses multifaceted aspects of retinal pathology. Future research should focus on optimizing its delivery to maximize intraretinal bioavailability and exploring synergies with complementary neuroprotective agents.

Properties

CAS Number

82867-73-0

Product Name

NA3 Glycan

IUPAC Name

N-[2-[6-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C76H127N5O56

Molecular Weight

2006.8 g/mol

InChI

InChI=1S/C76H127N5O56/c1-18(93)77-23(6-82)39(99)58(24(98)7-83)129-67-35(78-19(2)94)45(105)62(32(15-91)123-67)134-74-57(117)64(44(104)34(128-74)17-118-75-65(52(112)43(103)28(11-87)122-75)136-69-37(80-21(4)96)47(107)60(30(13-89)125-69)132-72-54(114)50(110)41(101)26(9-85)120-72)135-76-66(137-70-38(81-22(5)97)48(108)61(31(14-90)126-70)133-73-55(115)51(111)42(102)27(10-86)121-73)56(116)63(33(16-92)127-76)130-68-36(79-20(3)95)46(106)59(29(12-88)124-68)131-71-53(113)49(109)40(100)25(8-84)119-71/h6,23-76,83-92,98-117H,7-17H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)

InChI Key

JGFOSCCAWJEWHH-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)CO)CO)OC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)CO)CO)OC1C(C(C(C(O1)CO)O)O)O)O

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